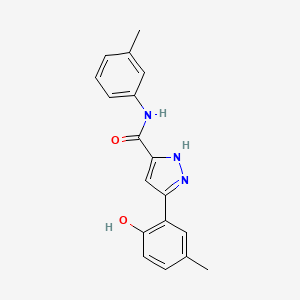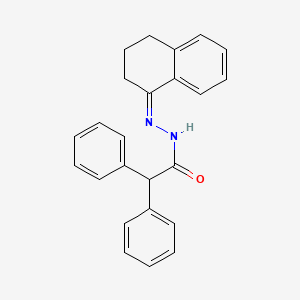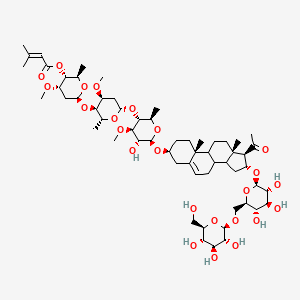
Extensumside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Extensumside C is a naturally occurring compound classified as a C21 pregnane glycoside. It is derived from the roots of the plant Myriopteron extensum. This compound is known for its sweet taste, with sweetness intensities significantly higher than that of sucrose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Extensumside C involves the extraction and isolation from the roots of Myriopteron extensum. The process includes several steps of phytochemical fractionation and the use of modern spectroscopic techniques such as infrared spectroscopy, ultraviolet spectroscopy, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources.
Analyse Des Réactions Chimiques
Types of Reactions: Extensumside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound include modified glycosides with altered sweetness intensities and other functional properties .
Applications De Recherche Scientifique
Extensumside C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: this compound is used as a reference compound in the study of natural sweeteners and their structure-activity relationships.
Biology: The compound is studied for its potential effects on human sensory perception, particularly its sweet taste.
Mécanisme D'action
Extensumside C is part of a group of compounds known as C21 pregnane glycosides. Similar compounds include Extensumside A, Extensumside E, and other glycosides isolated from Myriopteron extensum. What sets this compound apart is its unique sweetness intensity and its specific structural features, such as the number and type of monosaccharides in its sugar chain .
Comparaison Avec Des Composés Similaires
- Extensumside A
- Extensumside E
- Other C21 pregnane glycosides from Myriopteron extensum
Propriétés
Formule moléculaire |
C59H94O24 |
|---|---|
Poids moléculaire |
1187.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-10,13-dimethyl-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C59H94O24/c1-25(2)18-40(62)81-51-27(4)74-41(21-36(51)70-9)82-52-28(5)75-42(22-37(52)71-10)83-53-29(6)76-57(50(69)54(53)72-11)77-31-14-16-58(7)30(19-31)12-13-32-33(58)15-17-59(8)34(32)20-35(43(59)26(3)61)78-56-49(68)47(66)45(64)39(80-56)24-73-55-48(67)46(65)44(63)38(23-60)79-55/h12,18,27-29,31-39,41-57,60,63-69H,13-17,19-24H2,1-11H3/t27-,28-,29-,31+,32?,33?,34?,35-,36+,37+,38-,39-,41+,42+,43+,44-,45-,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57+,58+,59+/m1/s1 |
Clé InChI |
YYCNLHMQWCQALS-VDJCQBBXSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]9C[C@@H]([C@@H]([C@H](O9)C)OC(=O)C=C(C)C)OC |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C)OC)OC9CC(C(C(O9)C)OC(=O)C=C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)

![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)
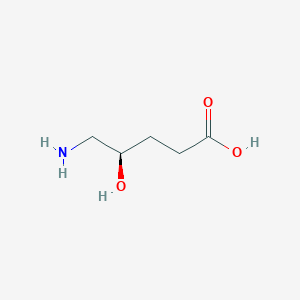
![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)

![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
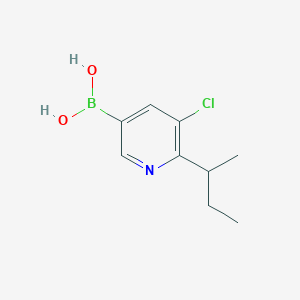

![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)

